6-Hydroxy-5-nitronicotinic acid is an organic compound with the molecular formula and a molecular weight of approximately 184.11 g/mol. This compound features a pyridine ring substituted with both a hydroxyl group and a nitro group, contributing to its unique chemical properties. It is classified under nitro compounds and is known for its potential applications in medicinal chemistry and agriculture.
-Hydroxy-5-nitronicotinic acid (6-H5NA) finds application in organic synthesis as a valuable starting material for the preparation of various nitrogen-containing heterocyclic compounds and biologically active molecules. These heterocycles are cyclic structures containing nitrogen atoms within the ring. Due to their prevalence in numerous natural products and pharmaceuticals, the development of efficient synthetic methods for these compounds is crucial in scientific research.
Studies have demonstrated the utility of 6-H5NA in the synthesis of diverse heterocycles, including:
These examples highlight the versatility of 6-H5NA as a building block in the synthesis of complex nitrogen-containing heterocycles with potential applications in drug discovery and material science.
Beyond its role in organic synthesis, 6-H5NA is being explored in other scientific research avenues, including:
Research indicates that 6-Hydroxy-5-nitronicotinic acid exhibits significant biological activity, including:
The synthesis of 6-Hydroxy-5-nitronicotinic acid typically involves the nitration of 6-Hydroxynicotinic acid using concentrated sulfuric acid and red fuming nitric acid. A general synthesis procedure includes:
6-Hydroxy-5-nitronicotinic acid is a heterocyclic organic compound with the molecular formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol [1] [2]. The compound is officially registered under the Chemical Abstracts Service number 6635-31-0 [3]. According to International Union of Pure and Applied Chemistry nomenclature, this compound is systematically named as 6-hydroxy-5-nitropyridine-3-carboxylic acid [4] [5].
The compound possesses several common names and synonyms that are frequently encountered in scientific literature. These include 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, 3-pyridinecarboxylic acid 6-hydroxy-5-nitro, and 2-hydroxy-3-nitropyridine-5-carboxylic acid [3] [4]. The compound is also referenced as 6-hydroxy-5-nitro-nicotinic acid and 5-carboxy-3-nitro-2(1H)-pyridinone in various chemical databases [6] [7].
The structural formula reveals a pyridine ring bearing three functional groups: a carboxylic acid group at position 3, a nitro group at position 5, and a hydroxyl group at position 6 [1] [2]. The compound's InChI key is VJMXJGVEVASJOD-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications [4] [5].
6-Hydroxy-5-nitronicotinic acid belongs to a family of substituted nicotinic acid derivatives that exhibit structural isomerism based on the position of functional groups on the pyridine ring [3]. The compound's structural relationship to other nicotinic acid derivatives is characterized by the specific positioning of the hydroxyl and nitro substituents.
A closely related positional isomer is 5-hydroxy-6-nitronicotinic acid, which bears the same functional groups but in reversed positions . This compound, with the molecular formula C₆H₄N₂O₅ and molecular weight of 184.106 g/mol, demonstrates how positional isomerism affects the electronic properties and reactivity patterns of nitronicotinic acid derivatives .
Other structurally related compounds include 4-hydroxy-6-methyl-5-nitronicotinic acid and 6-amino-5-nitronicotinic acid [9] . These compounds share the core pyridine-3-carboxylic acid framework but differ in their substituent patterns. The 6-amino derivative replaces the hydroxyl group with an amino group, while maintaining the nitro group at position 5 .
The structural diversity within this family of compounds is further exemplified by 2-hydroxy-5-nitronicotinic acid, which represents another positional isomer where the hydroxyl group is located at position 2 instead of position 6 [11]. This compound demonstrates how the position of functional groups influences the overall molecular geometry and electronic distribution within the pyridine ring system.
6-Hydroxy-5-nitronicotinic acid exhibits a planar molecular geometry typical of aromatic heterocyclic compounds [12]. The pyridine ring system enforces a coplanar arrangement of all atoms within the ring, with the carboxylic acid, nitro, and hydroxyl substituents extending from this planar framework.
The compound does not possess any chiral centers, as all carbon atoms in the structure are either sp² hybridized within the aromatic ring or part of the carboxylic acid functional group [1] [2]. Consequently, the molecule does not exhibit optical isomerism or stereoisomeric forms.
The tautomeric equilibrium represents the primary stereochemical consideration for this compound. The presence of both the hydroxyl group and the adjacent nitro group creates the possibility for tautomeric interconversion between the hydroxyl form and the corresponding oxo form [12]. This equilibrium is influenced by solvent polarity, pH, and temperature conditions.
The molecular geometry is further characterized by the electron-withdrawing effects of both the nitro and carboxylic acid groups, which influence the electron density distribution across the pyridine ring [12]. These electronic effects contribute to the overall molecular stability and reactivity patterns observed in chemical transformations.
6-Hydroxy-5-nitronicotinic acid crystallizes as a solid at room temperature, typically appearing as light yellow to yellow powder or crystalline material [1] [2]. The compound exhibits a crystalline structure that reflects the intermolecular interactions between adjacent molecules through hydrogen bonding networks.
The crystalline form is stabilized by multiple hydrogen bonding interactions involving the carboxylic acid, hydroxyl, and nitro functional groups [13]. These interactions create a three-dimensional network that contributes to the compound's thermal stability and mechanical properties.
Limited information is available regarding polymorphic forms of 6-hydroxy-5-nitronicotinic acid in the current literature. However, the presence of multiple hydrogen bond donors and acceptors suggests the potential for polymorphic behavior under different crystallization conditions [14]. The compound's ability to form hydrogen bonds through both the carboxylic acid and hydroxyl groups may lead to different packing arrangements depending on crystallization solvents and conditions.
The predicted density of the crystalline form is approximately 1.70±0.1 g/cm³, which is consistent with the dense packing expected for aromatic compounds containing multiple polar functional groups [13]. This density value reflects the efficient molecular packing achieved through intermolecular hydrogen bonding interactions.
The thermal properties of 6-hydroxy-5-nitronicotinic acid are characterized by a high melting point of 291°C, indicating strong intermolecular forces within the crystalline lattice [1] [2]. This elevated melting point is consistent with the extensive hydrogen bonding network formed between molecules in the solid state.
Alternative melting point data report a range of 269-271°C, suggesting some variation in measurements that may be attributed to different experimental conditions or sample purity [13] [14]. The discrepancy in melting point values underscores the importance of standardized measurement protocols for thermal characterization.
The compound's predicted boiling point is reported as 363.6±42.0°C, though this value should be interpreted with caution as the compound may undergo thermal decomposition before reaching its boiling point [13]. The presence of the nitro group introduces the possibility of thermal instability at elevated temperatures.
Thermogravimetric analysis would provide valuable insights into the compound's thermal stability profile, including decomposition temperatures and mass loss patterns. The nitro group's susceptibility to thermal decomposition may result in complex degradation pathways that require careful analytical characterization [15].
The solubility profile of 6-hydroxy-5-nitronicotinic acid reflects the compound's polar nature and hydrogen bonding capabilities [16]. The compound demonstrates limited solubility in water, classified as slightly soluble, which is typical for carboxylic acid derivatives with aromatic substituents [11].
In polar protic solvents, the compound shows enhanced solubility compared to non-polar systems. Methanol and ethanol provide slight solubility, allowing for dissolution sufficient for analytical purposes but limiting large-scale solution preparation [17]. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding with protic solvents, enhancing solvation.
Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate superior solvation properties for 6-hydroxy-5-nitronicotinic acid [17]. These solvents effectively stabilize the compound through dipole-dipole interactions and hydrogen bonding with the polar functional groups.
The compound exhibits poor solubility in non-polar and weakly polar solvents including acetone, dichloromethane, and hydrocarbon solvents. This solubility pattern is consistent with the compound's high polarity and hydrogen bonding requirements for effective solvation [17].
| Solvent | Solubility Classification |
|---|---|
| Water | Slightly soluble |
| Methanol | Slightly soluble |
| Ethanol | Slightly soluble |
| Dimethyl sulfoxide | Soluble |
| Dimethylformamide | Soluble |
| Acetone | Poorly soluble |
| Dichloromethane | Poorly soluble |
The spectral properties of 6-hydroxy-5-nitronicotinic acid provide definitive structural confirmation and enable analytical characterization [6] [7]. Nuclear magnetic resonance spectroscopy reveals distinctive patterns consistent with the compound's substitution pattern.
¹H Nuclear magnetic resonance spectroscopy displays two characteristic doublet signals at δ 8.44 and δ 8.85 ppm with a coupling constant of 2.6 Hz, corresponding to the pyridine ring protons [6] [7]. These signals confirm the meta-disubstituted pyridine ring pattern with the carboxylic acid group positioned between the hydroxyl and nitro substituents.
High-resolution mass spectrometry provides precise molecular weight confirmation with the protonated molecular ion peak observed at m/z 185.0194 [M+H]⁺, which closely matches the calculated value of 185.0198 for the molecular formula C₆H₅N₂O₅ [6] [7].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid C=O stretch appears around 1700 cm⁻¹, while the nitro group exhibits asymmetric and symmetric stretching vibrations at approximately 1520 and 1350 cm⁻¹, respectively . The hydroxyl group contributes a broad O-H stretching band around 3300 cm⁻¹.
| Spectral Method | Key Spectral Features |
|---|---|
| ¹H Nuclear Magnetic Resonance | Two doublets at δ 8.44 and 8.85 ppm (J = 2.6 Hz) |
| Mass Spectrometry | Molecular ion peak at m/z 185.0194 [M+H]⁺ |
| Infrared Spectroscopy | C=O stretch (~1700 cm⁻¹), NO₂ stretches (~1520, ~1350 cm⁻¹) |
| Ultraviolet-Visible Spectroscopy | Absorption maxima characteristic of nitro-substituted pyridines |
The electronic structure of 6-hydroxy-5-nitronicotinic acid is characterized by complex resonance interactions between the pyridine ring and its substituents [12]. The electron distribution within the molecule is significantly influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups, as well as the electron-donating properties of the hydroxyl group.
The nitro group at position 5 acts as a strong electron-withdrawing substituent through both inductive and resonance effects [12]. This group withdraws electron density from the pyridine ring through resonance delocalization, creating a positive charge distribution on the ring carbons. The resonance structures show electron delocalization from the ring to the nitro group, particularly affecting the electron density at positions 3 and 6 of the pyridine ring.
The carboxylic acid group at position 3 contributes additional electron-withdrawing character through its inductive effect [12]. This group further depletes electron density from the pyridine ring, creating a cumulative electron-deficient environment that influences the compound's reactivity patterns.
The hydroxyl group at position 6 provides a contrasting electron-donating effect through resonance [12]. This group can donate electron density to the pyridine ring through p-orbital overlap, partially offsetting the electron-withdrawing effects of the nitro and carboxylic acid substituents. The resonance interaction between the hydroxyl group and the ring contributes to the tautomeric equilibrium observed in solution.
Computational chemistry calculations provide quantitative insights into the electronic properties of 6-hydroxy-5-nitronicotinic acid [13]. The predicted partition coefficient (log P) value of 0.18 indicates a hydrophilic character, consistent with the compound's polar nature and hydrogen bonding capabilities [16].
The predicted acid dissociation constant (pKa) of 3.09±0.50 reflects the compound's acidic character, primarily attributed to the carboxylic acid functional group [13]. This value is consistent with substituted nicotinic acids and indicates that the compound exists predominantly in its ionized form under physiological pH conditions.
Density functional theory calculations would provide detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, frontier molecular orbital distributions, and electrostatic potential surfaces. These computational parameters are essential for understanding the compound's reactivity patterns and potential chemical transformations.
Molecular geometry optimization calculations confirm the planar structure of the pyridine ring system with the substituents positioned to minimize steric interactions [13]. The optimized bond lengths and angles provide insights into the electronic effects of substituent interactions on the aromatic framework.
The combined presence of nitro and hydroxyl groups creates a unique electronic environment within the 6-hydroxy-5-nitronicotinic acid molecule [12]. The nitro group's strong electron-withdrawing effect significantly reduces electron density throughout the pyridine ring, with the most pronounced effects observed at the ortho and para positions relative to the nitro substituent.
The hydroxyl group's electron-donating resonance effect provides partial compensation for the electron depletion caused by the nitro group [12]. This interaction creates a polarized electronic distribution where the region of the molecule containing the hydroxyl group retains higher electron density compared to areas proximal to the nitro group.
The electron density distribution influences the compound's chemical reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions [12]. The electron-deficient regions of the molecule are more susceptible to nucleophilic attack, while the relatively electron-rich areas near the hydroxyl group may participate in electrophilic substitution reactions.
The intramolecular hydrogen bonding between the hydroxyl group and adjacent substituents may further modulate the electron density distribution [12]. This interaction stabilizes specific conformational arrangements and influences the overall electronic properties of the molecule.
| Electronic Property | Impact of Nitro Group | Impact of Hydroxy Group |
|---|---|---|
| Electron Density | Strong withdrawal through resonance | Partial donation through resonance |
| Ring Reactivity | Activates toward nucleophilic attack | Activates toward electrophilic attack |
| Acid Strength | Increases acidity of carboxylic acid | Decreases acidity through electron donation |
| Tautomeric Equilibrium | Stabilizes oxo form | Stabilizes hydroxyl form |
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of 6-Hydroxy-5-nitronicotinic acid. The compound exhibits characteristic spectral patterns that enable unambiguous identification and structural confirmation through multiple NMR approaches.
The proton NMR spectrum of 6-Hydroxy-5-nitronicotinic acid reveals distinctive aromatic proton signals that provide crucial structural information. In deuterated methanol (CD3OD) at 300 MHz, the compound displays two prominent aromatic proton signals at δ 8.44 ppm (doublet, J = 2.6 Hz, 1H) and δ 8.85 ppm (doublet, J = 2.6 Hz, 1H) [1]. These signals correspond to the aromatic protons on the pyridine ring, with the downfield chemical shifts reflecting the strong electron-withdrawing effects of both the nitro group and the carboxylic acid functionality.
The observed coupling pattern, characterized by small coupling constants (J = 2.6 Hz), is consistent with meta-coupling between the aromatic protons, confirming the substitution pattern on the pyridine ring. The significant deshielding of these protons, with chemical shifts exceeding 8.4 ppm, indicates the substantial electron-withdrawing influence of the substituents, particularly the nitro group at the 5-position.
When examining the methyl ester derivative of 6-Hydroxy-5-nitronicotinic acid, additional spectral features become apparent. In CDCl3 at 400 MHz, the aromatic protons appear at δ 9.18 ppm (doublet, J = 2.0 Hz, 1H) and δ 8.77 ppm (doublet, J = 2.2 Hz, 1H), accompanied by a methyl ester signal at δ 4.03 ppm (singlet, 3H) [2]. The further downfield shift of the aromatic protons in the ester derivative reflects the different electronic environment and solvent effects.
| Solvent | Chemical Shift (δ, ppm) | Coupling (J, Hz) | Assignment |
|---|---|---|---|
| CD3OD | 8.44 (d), 8.85 (d) | 2.6 | Aromatic H |
| CDCl3 | 8.77 (d), 9.18 (d) | 2.0-2.2 | Aromatic H |
| CDCl3 | 4.03 (s) | - | OCH3 |
Carbon-13 NMR spectroscopy provides complementary structural information about the carbon framework of 6-Hydroxy-5-nitronicotinic acid. The aromatic carbons typically resonate in the range of δ 100-180 ppm, with the carboxylic acid carbon appearing in the characteristic region of δ 160-180 ppm. The presence of the nitro group significantly influences the chemical shifts of adjacent carbons through its strong electron-withdrawing effect.
The carbon bearing the nitro group exhibits distinctive chemical shift characteristics due to the direct attachment of the electron-withdrawing nitro functionality. Similarly, the carbon bearing the hydroxyl group shows characteristic shifts that reflect the electronic environment created by the substituent pattern. The aromatic carbons ortho and meta to the nitro group experience significant deshielding due to the electron-withdrawing nature of the nitro substituent.
The quaternary carbon atoms in the pyridine ring, particularly those bearing substituents, display chemical shifts that are diagnostic of the substitution pattern. The carboxylic acid carbon typically appears as the most downfield signal in the spectrum, reflecting the strongly electron-withdrawing nature of the carboxyl functionality.
Two-dimensional NMR techniques provide enhanced structural elucidation capabilities for 6-Hydroxy-5-nitronicotinic acid. Correlation spectroscopy (COSY) experiments can establish proton-proton coupling relationships, confirming the connectivity patterns within the aromatic system. The meta-coupling observed in the 1H NMR spectrum can be definitively assigned through COSY analysis.
Heteronuclear Single Quantum Correlation (HSQC) spectroscopy enables the direct correlation of proton and carbon signals, providing unambiguous assignment of carbon-hydrogen relationships. This technique is particularly valuable for confirming the assignments of the aromatic carbons and their corresponding protons.
Nuclear Overhauser Effect Spectroscopy (NOESY) can provide spatial proximity information, though the rigid nature of the pyridine ring system limits the structural information obtainable from this technique. However, NOESY can be useful for confirming the substitution pattern and identifying any conformational preferences.
Vibrational spectroscopy techniques provide complementary information to NMR spectroscopy, offering insights into the functional group characteristics and molecular vibrations of 6-Hydroxy-5-nitronicotinic acid.
Infrared spectroscopy reveals characteristic absorption bands that are diagnostic of the functional groups present in 6-Hydroxy-5-nitronicotinic acid. The carboxylic acid functionality exhibits distinctive vibrational modes, with the carbonyl stretching vibration typically appearing around 1700 cm⁻¹. The exact position of this band is influenced by hydrogen bonding and the electronic environment created by the adjacent substituents.
The nitro group displays characteristic asymmetric and symmetric stretching vibrations. The asymmetric NO₂ stretch typically appears around 1520 cm⁻¹, while the symmetric stretch occurs at lower frequencies, approximately 1350 cm⁻¹ . These vibrations are particularly intense and serve as diagnostic markers for the presence of the nitro functionality.
The hydroxyl group on the pyridine ring exhibits characteristic O-H stretching vibrations, though these may be broadened due to hydrogen bonding interactions. The position of the O-H stretch depends on the extent of hydrogen bonding and the electronic environment. In solid-state measurements, intermolecular hydrogen bonding can significantly broaden and shift these vibrations.
Aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, typically around 3080-3100 cm⁻¹. The aromatic C=C stretching vibrations occur in the fingerprint region, generally between 1400-1600 cm⁻¹. The specific positions and intensities of these bands provide information about the substitution pattern and electronic effects.
| Functional Group | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C=O (carboxylic acid) | ~1700 | Carbonyl stretch |
| NO₂ (asymmetric) | ~1520 | Nitro stretch |
| NO₂ (symmetric) | ~1350 | Nitro stretch |
| O-H | 3200-3600 | Hydroxyl stretch |
| C-H (aromatic) | 3080-3100 | Aromatic C-H stretch |
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the activity of vibrational modes. For 6-Hydroxy-5-nitronicotinic acid, Raman spectroscopy is particularly valuable for observing symmetric vibrations and modes that may be weak or inactive in the infrared spectrum.
The aromatic ring vibrations are typically more prominent in Raman spectroscopy, providing detailed information about the ring substitution pattern. The symmetric stretching modes of the aromatic system appear as strong bands in the Raman spectrum, complementing the infrared data for complete vibrational assignment.
The nitro group exhibits characteristic Raman-active vibrations that may differ in relative intensity compared to the infrared spectrum. The symmetric NO₂ stretch is typically more prominent in Raman spectroscopy, while the asymmetric stretch dominates in infrared spectroscopy. This complementarity provides comprehensive information about the nitro group vibrations.
The carboxylic acid functionality shows characteristic Raman bands, including the C=O stretch and C-O stretching modes. The relative intensities of these bands in Raman versus infrared spectroscopy can provide information about the molecular geometry and electronic distribution.
Mass spectrometry serves as a powerful analytical technique for molecular weight determination and structural elucidation of 6-Hydroxy-5-nitronicotinic acid through characteristic fragmentation patterns.
Under electrospray ionization conditions in positive mode, 6-Hydroxy-5-nitronicotinic acid exhibits a molecular ion peak at m/z 185.0194 (M+H)⁺ [1]. This molecular ion peak corresponds to the protonated molecule and serves as the base peak for fragmentation analysis.
The fragmentation pattern of 6-Hydroxy-5-nitronicotinic acid follows predictable pathways based on the functional groups present. The nitro group represents a particularly labile functionality that can undergo various fragmentation processes. Loss of NO₂ (46 Da) or HNO₂ (47 Da) are common fragmentation pathways for nitro-containing compounds [4].
The carboxylic acid functionality can undergo decarboxylation, leading to loss of CO₂ (44 Da) or COOH (45 Da). This fragmentation is particularly favored when the carboxylic acid is attached to an aromatic system, as the resulting aromatic radical or ion can be stabilized through resonance.
The hydroxyl group on the pyridine ring can participate in various fragmentation processes, including simple loss of OH (17 Da) or water elimination (18 Da). The specific fragmentation pathway depends on the ionization conditions and collision energy applied during analysis.
Sequential fragmentation processes can occur, where multiple functional groups are lost in succession. For example, initial loss of NO₂ followed by decarboxylation represents a common fragmentation sequence for nitrocarboxylic acids. The resulting fragment ions provide structural information about the core aromatic system.
High-resolution mass spectrometry provides accurate mass measurements that enable molecular formula determination and structural confirmation. The measured accurate mass of 185.0194 for the (M+H)⁺ ion corresponds to the calculated exact mass for C₆H₅N₂O₅⁺ [1].
The isotope pattern observed in high-resolution mass spectrometry provides additional confirmation of the molecular formula. The presence of nitrogen and oxygen atoms creates characteristic isotope patterns that can be compared to theoretical calculations for formula confirmation.
Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation information that can be used for structural elucidation. The collision-induced dissociation (CID) of the molecular ion produces characteristic fragment ions that reflect the structural features of the molecule.
The accurate mass measurements of fragment ions enable the determination of neutral losses and the identification of specific fragmentation pathways. This information is crucial for confirming the proposed structure and identifying potential isomers or impurities.
X-ray crystallography represents the definitive method for determining the three-dimensional structure of 6-Hydroxy-5-nitronicotinic acid in the solid state. The compound crystallizes as a light yellow to yellow powder or crystalline material with a melting point reported between 269-271°C [5] or 291°C [6], depending on the source and purity.
The crystal structure reveals important information about the tautomeric form adopted by the compound in the solid state. 6-Hydroxy-5-nitronicotinic acid can exist in equilibrium between the hydroxyl form (6-hydroxy-5-nitronicotinic acid) and the oxo form (5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid) [7]. The solid-state structure determined by X-ray crystallography indicates which tautomeric form is predominant under crystalline conditions.
The molecular geometry obtained from crystallographic analysis shows the planarity of the pyridine ring system and the spatial arrangement of the substituents. The nitro group typically adopts a conformation that minimizes steric interactions while maintaining optimal electronic interactions with the aromatic system.
Intermolecular interactions in the crystal lattice include hydrogen bonding between the carboxylic acid groups and the hydroxyl/oxo functionalities. These interactions stabilize the crystal structure and influence the physical properties such as melting point and solubility characteristics.
The packing arrangement in the crystal lattice provides information about the intermolecular forces governing the solid-state behavior. The density of the crystalline material, reported as 1.745 g/cm³ [8], reflects the efficient packing of molecules in the crystal lattice.
Chromatographic techniques provide essential analytical capabilities for the separation, purification, and quantitative analysis of 6-Hydroxy-5-nitronicotinic acid.
High-performance liquid chromatography (HPLC) methods for 6-Hydroxy-5-nitronicotinic acid typically employ reversed-phase chromatography using C18 stationary phases. The polar nature of the compound, with its carboxylic acid and hydroxyl functionalities, necessitates careful optimization of mobile phase conditions to achieve adequate retention and peak shape.
Mobile phase systems commonly utilize water-acetonitrile or water-methanol gradients with acidic modifiers such as formic acid or trifluoroacetic acid. The acidic conditions help to suppress ionization of the carboxylic acid group, improving peak symmetry and reproducibility. Typical mobile phase compositions range from 5-95% organic modifier over the course of the gradient elution.
Detection is commonly performed using UV absorption at wavelengths around 254 nm or 280 nm, taking advantage of the aromatic chromophore and nitro group absorption. The compound exhibits good UV absorption characteristics due to the conjugated π-system and electron-withdrawing nitro group.
Method validation parameters include linearity, precision, accuracy, and specificity. The method should demonstrate adequate sensitivity for the intended application, with detection limits typically in the microgram per milliliter range for UV detection. The stability of the compound under chromatographic conditions must be verified to ensure reliable analytical results.
| Parameter | Typical Value | Comments |
|---|---|---|
| Column | C18, 150-250 mm | Reversed-phase |
| Mobile Phase | Water/ACN with 0.1% FA | Gradient elution |
| Flow Rate | 0.8-1.2 mL/min | Optimal resolution |
| Detection | UV at 254-280 nm | Aromatic absorption |
| Injection Volume | 10-20 μL | Standard conditions |
Gas chromatography analysis of 6-Hydroxy-5-nitronicotinic acid presents challenges due to the polar nature of the compound and its relatively high molecular weight. Direct GC analysis is often problematic due to poor volatility and potential thermal decomposition of the compound.
Derivatization strategies may be employed to improve the volatility and thermal stability of the compound for GC analysis. Common derivatization approaches include methylation of the carboxylic acid group and silylation of the hydroxyl group. These modifications reduce the polarity and increase the volatility, making the compound more amenable to GC analysis.
The thermal stability of 6-Hydroxy-5-nitronicotinic acid must be carefully evaluated, as the compound may decompose at elevated temperatures. The melting point of 269-291°C suggests that the compound may be thermally labile under typical GC conditions, which often require temperatures exceeding 200°C for adequate volatility.
When derivatization is employed, the GC method must be validated for the specific derivative formed. The derivatization reaction should be quantitative and reproducible to ensure accurate analytical results. The stability of the derivative under GC conditions must also be demonstrated.
Alternative approaches such as headspace analysis or thermal desorption techniques may be considered for specific applications where direct analysis is not feasible. These techniques can provide information about volatile degradation products or thermal behavior of the compound.
Irritant